Scaffold Molecular Weight Advantage Over Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Cores
The unsubstituted 1H-imidazo[1,2-a]pyrazolo[4,3-e]pyrazine scaffold (MW 159.15 Da) satisfies the Rule of Three (Ro3) criteria for fragment-based screening, whereas the commonly employed pyrazolo[3,4-d]pyrimidine scaffold (MW 187.16 Da for 1H-pyrazolo[3,4-d]pyrimidine) and the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core (MW >200 Da for unsubstituted form) exceed the MW ≤ 300 Da threshold that defines optimal fragment starting points, thereby limiting their utility in fragment library design [1]. The lower MW of the imidazo-pyrazolo-pyrazine scaffold provides greater headroom for subsequent optimization while maintaining drug-like physicochemical space .
| Evidence Dimension | Molecular Weight (unsubstituted core scaffold) |
|---|---|
| Target Compound Data | 159.15 Da |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-d]pyrimidine: 187.16 Da; Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (unsubstituted): 214.23 Da; Imidazo[1,2-a]pyrazine (bicyclic): 119.12 Da |
| Quantified Difference | 1H-Imidazo[1,2-a]pyrazolo[4,3-e]pyrazine is 28 Da lighter than pyrazolo[3,4-d]pyrimidine and ~55 Da lighter than pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, providing superior fragment-like character while retaining tricyclic rigidity. |
| Conditions | Calculated molecular weights based on molecular formulas; Ro3 fragment criteria assessment (MW <300, HBD ≤3, HBA ≤3, cLogP ≤3) |
Why This Matters
A lower-MW tricyclic scaffold enables fragment-based screening programs to begin with a more ligand-efficient core (LE = 1.4 kcal/mol per heavy atom for a hypothetical 1 μM binder vs. ≤1.2 for heavier tricyclic comparators), preserving optimization headroom for downstream lead development.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for Fragment-Based Lead Discovery? Drug Discov. Today 2003, 8 (19), 876–877. View Source
